DNA Intercalation Affinity: [Ru(phen)₂(dppz)]²⁺ vs. Non-dppz Ruthenium Polypyridyls – Optical Tweezers Comparison
[Ru(phen)₂(dppz)]²⁺ (as chloride salt) exhibits a DNA binding constant (Kb) of 3.2 × 10⁶ M⁻¹ measured by optical tweezers, representing avid intercalation. By contrast, the non-dppz analog [Ru(phen)₃]²⁺ intercalates weakly with Kb = 8.8 × 10³ M⁻¹, a 360-fold lower affinity, while [Ru(bpy)₃]²⁺ shows no detectable intercalation even at micromolar concentrations [1]. The binding site size also differs: [Ru(phen)₂(dppz)]²⁺ occupies n = 3 ± 0.5 base pairs vs. n = 3 ± 0.2 for [Ru(phen)₃]²⁺, but the dramatic Kb difference dominates functional selection.
| Evidence Dimension | DNA intercalation binding constant (Kb) measured by optical tweezers |
|---|---|
| Target Compound Data | Kb = (3.2 ± 0.1) × 10⁶ M⁻¹; binding site size n = 3 ± 0.5 |
| Comparator Or Baseline | [Ru(phen)₃]²⁺: Kb = (8.8 ± 0.3) × 10³ M⁻¹; [Ru(bpy)₃]²⁺: no intercalation detected |
| Quantified Difference | ~360-fold higher affinity vs. [Ru(phen)₃]²⁺; active intercalation vs. no intercalation for [Ru(bpy)₃]²⁺ |
| Conditions | Optical tweezers stretching of individual λ-DNA molecules in 10 mM Hepes pH 7.5, 95 mM NaCl, 5 mM NaOH |
Why This Matters
For any application requiring robust DNA binding—including biophysical probes, drug delivery vehicles, and structural biology tools—the 360-fold affinity advantage ensures that the compound achieves saturated binding at concentrations where non-dppz analogs fail.
- [1] Mihailovic, A.; Vladescu, I. D.; McCauley, M.; Ly, E.; Williams, M. C.; Seidman, M. M.; Barton, J. K. Exploring the Interaction of Ruthenium(II) Polypyridyl Complexes with DNA Using Single-Molecule Techniques. Langmuir 2006, 22 (10), 4699–4709. View Source
